Catalytic Hydrogenation Selectivity: 3-(Furan-2-yl)-2-methylprop-2-en-1-ol vs. Non-allylic Furfuryl Alcohols
Hydrogenation of alkyl-substituted 3-(2-furyl)-2-alken-1-ols proceeds with an unusual selectivity: furan ring hydrogenolysis dominates over olefinic bond saturation. This contrasts with saturated furfuryl alcohols lacking the allylic double bond, where ring hydrogenolysis is less competitive [1].
| Evidence Dimension | Catalytic hydrogenation pathway selectivity |
|---|---|
| Target Compound Data | Furan ring hydrogenolysis predominates, yielding alkene-1,4-diols, dihydrofurans, furans, and tetrahydrofurans sequentially |
| Comparator Or Baseline | Non-allylic furfuryl alcohols (e.g., furfuryl alcohol): olefinic/ring saturation follows standard pathways (quantitative data not available for this comparator class) |
| Quantified Difference | Not quantifiable from available data; qualitative pathway divergence established. |
| Conditions | Flow hydrogenation over Pt-C at 220 °C [1] |
Why This Matters
This distinct hydrogenation pathway dictates different downstream product distributions versus non-allylic furfuryl alcohols, making the compound unsuitable for simple one-to-one replacement in catalytic processes.
- [1] Bel'skii, I.F. and Shuikin, N.I. (2004). New method of synthesizing 2,3,5-trialkylfurans. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 12(4), 646-648. DOI:10.1007/BF00843958. View Source
